molecular formula C8H8F4N2 B3232263 3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline CAS No. 1337383-68-2

3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline

Cat. No.: B3232263
CAS No.: 1337383-68-2
M. Wt: 208.16
InChI Key: YGRAUONZEGMBMX-UHFFFAOYSA-N
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Description

3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline (CAS 1337383-68-2) is a fluorinated aromatic building block with the molecular formula C8H8F4N2 and a molecular weight of 208.16 g/mol . This compound features both an aniline and a benzylamine functional group on a fluorinated phenyl ring, making it a valuable intermediate for the synthesis of more complex molecules. The incorporation of the trifluoromethyl (CF3) group is of significant interest in medicinal and agrochemical research, as it can profoundly influence the physicochemical properties, metabolic stability, and bioavailability of target compounds . Researchers utilize this and related trifluoromethylated building blocks in the exploration and development of new pharmaceuticals, particularly in the creation of peptidomimetics and other biologically active molecules . The compound is provided for research and development purposes. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-amino-2,2,2-trifluoroethyl)-2-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F4N2/c9-6-4(2-1-3-5(6)13)7(14)8(10,11)12/h1-3,7H,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRAUONZEGMBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)F)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 1 Amino 2,2,2 Trifluoroethyl 2 Fluoroaniline

Retrosynthetic Analysis and Strategic Disconnections for 3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline

A retrosynthetic analysis of this compound reveals several possible disconnections to simplify the target molecule into readily available starting materials. The primary strategic disconnections involve the C-C bond between the aniline (B41778) ring and the trifluoroethyl group, the C-N bond of the amino group, and the C-F and C-CF3 bonds.

One logical disconnection is at the C-C bond, suggesting a nucleophilic trifluoromethylation or a related coupling reaction. This approach would involve an electrophilic aniline derivative and a nucleophilic trifluoromethyl source. Another key disconnection is at the C-N bond, which points towards the construction of the amine functionality from a corresponding carbonyl or imine precursor. This is a common strategy for the synthesis of chiral amines.

A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (C-N bond): The primary amine can be traced back to a trifluoromethyl ketone or a corresponding imine. The reduction of a trifluoromethyl ketone or the addition of a nucleophile to a trifluoromethyl imine are well-established methods for the synthesis of trifluoroethylamines.

Disconnection 2 (C-C bond): The bond between the aromatic ring and the trifluoroethyl side chain can be formed through various methods, including the addition of a trifluoromethyl nucleophile to an appropriate electrophile on the aniline ring or a cross-coupling reaction.

Disconnection 3 (Aromatic Substitution): The fluoro and amino substituents on the aniline ring can be introduced through standard aromatic substitution reactions on a suitable benzene (B151609) precursor.

These disconnections lead to several potential synthetic routes, each with its own set of advantages and challenges.

Precursor Synthesis and Intermediate Transformations Towards this compound

The synthesis of key precursors is crucial for the successful construction of the target molecule. Based on the retrosynthetic analysis, several key intermediates can be identified.

A primary precursor would be a substituted 2-fluoroaniline (B146934). For instance, 3-acetyl-2-fluoroaniline could serve as a starting point. The synthesis of such precursors often involves multi-step sequences starting from simpler aromatic compounds. For example, 2-fluoroaniline can be synthesized from various starting materials, including benzene boric acid and ortho-substituted halobenzenes. researchgate.net

Once a suitable precursor is obtained, it needs to be transformed into an intermediate that allows for the introduction of the trifluoroethylamino group. For example, the acetyl group in 3-acetyl-2-fluoroaniline can be converted into a trifluoromethyl ketone. This transformation can be achieved through various fluorination methods.

Another critical intermediate is a chiral trifluoromethylated building block. The synthesis of chiral trifluoromethylated amines and their precursors is an active area of research. google.comcore.ac.ukmdpi.com

Direct and Indirect Approaches to C-F and C-CF3 Bond Formation in the Synthesis of this compound

The formation of carbon-fluorine (C-F) and carbon-trifluoromethyl (C-CF3) bonds is a cornerstone of organofluorine chemistry. In the context of synthesizing this compound, both direct and indirect methods for introducing these groups can be considered.

C-F Bond Formation:

The fluorine atom on the aniline ring is typically introduced early in the synthetic sequence. Direct fluorination of an aniline precursor can be challenging due to the high reactivity of the reagents and potential for side reactions. A more common approach is to start with a pre-fluorinated building block, such as 2-fluoroaniline or its derivatives. researchgate.netnih.gov Nucleophilic aromatic substitution (SNAr) reactions on highly activated aromatic rings can also be employed to introduce a fluorine atom.

C-CF3 Bond Formation:

The introduction of the trifluoromethyl group can be achieved through several methods:

Nucleophilic Trifluoromethylation: This involves the use of reagents like the Ruppert-Prakash reagent (TMSCF3) or trifluoromethyl anion equivalents, which can add to electrophilic centers such as aldehydes or ketones.

Electrophilic Trifluoromethylation: Reagents such as Umemoto's or Togni's reagents can be used to introduce a CF3 group onto a nucleophilic substrate.

Radical Trifluoromethylation: Radical reactions involving a trifluoromethyl radical source can also be effective for the trifluoromethylation of aromatic rings.

From Carboxylic Acids: A carboxylic acid precursor can be converted to a trifluoromethyl group via a multi-step sequence involving the formation of a trifluoromethyl ketone followed by deoxygenation.

Asymmetric Synthesis of Chiral Centers in this compound

The creation of the chiral center at the carbon bearing the amino and trifluoromethyl groups is a critical step in the synthesis of enantiomerically pure this compound. Several asymmetric strategies can be employed. core.ac.ukgoogle.comgoogleapis.com

Enantioselective Catalytic Approaches

Enantioselective catalysis offers an efficient and atom-economical way to introduce chirality.

Asymmetric Reduction of Ketones: The enantioselective reduction of a trifluoromethyl ketone precursor is a powerful method. This can be achieved using chiral catalysts based on transition metals like ruthenium, rhodium, or iridium, often with chiral phosphine (B1218219) or diamine ligands. Biocatalytic reductions using enzymes such as ketoreductases also provide high enantioselectivity.

Asymmetric Addition to Imines: The addition of nucleophiles to chiral imines or the use of chiral catalysts to control the addition to prochiral imines are also effective strategies. Chiral phosphoric acids and other organocatalysts have been successfully used for the enantioselective functionalization of imines. google.com

Catalytic Asymmetric C-H Functionalization: More advanced strategies could involve the direct asymmetric C-H functionalization of a precursor, although this remains a challenging area.

Catalyst TypeSubstrateTypical ee (%)
Chiral Ru-diamine complexTrifluoromethyl ketone>95
Chiral Phosphoric AcidTrifluoromethyl imine90-99
Ketoreductase (enzyme)Trifluoromethyl ketone>99

Chiral Auxiliary and Chiral Pool Strategies

Chiral auxiliaries can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction.

Evans' Oxazolidinones: Chiral oxazolidinones can be used to control the stereoselective alkylation of an enolate precursor.

Sulfinimines: Chiral N-sulfinyl imines, such as those derived from tert-butanesulfinamide, are excellent electrophiles for the asymmetric addition of nucleophiles to generate chiral amines. The auxiliary can be readily cleaved under mild acidic conditions.

Chiral Ni(II) Complexes: Chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine (B10760859) have been used for the asymmetric synthesis of various amino acids.

The chiral pool strategy involves using a readily available chiral molecule as a starting material, where the chirality is carried through the synthetic sequence. For example, a chiral amino acid could potentially be elaborated to the target molecule.

Chiral AuxiliaryReaction TypeTypical de (%)
Evans' OxazolidinoneAldol Reaction>95
(R)-tert-ButanesulfinamideAddition to Imine>98
Chiral Ni(II) ComplexAlkylation>90

Resolution of Enantiomers of this compound

If a racemic synthesis is performed, the resulting enantiomers can be separated through resolution.

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or camphorsulfonic acid. The diastereomeric salts can then be separated by crystallization, followed by liberation of the enantiomerically pure amine.

Chromatographic Resolution: Chiral chromatography, using a chiral stationary phase (CSP), is a powerful technique for separating enantiomers on both analytical and preparative scales.

Enzymatic Resolution: Enzymes, such as lipases, can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers.

Resolution MethodResolving Agent/Stationary PhaseOutcome
Classical Resolution(+)-Tartaric AcidSeparation of diastereomeric salts
Chiral HPLCChiral Stationary Phase (e.g., cellulose-based)Separation of enantiomers
Enzymatic ResolutionLipase and acyl donorEnantioselective acylation

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The introduction of the chiral 1-amino-2,2,2-trifluoroethyl group onto the 2-fluoroaniline backbone likely involves a key stereoselective step. Catalytic enantioselective methods are paramount in modern organic synthesis for establishing such stereocenters with high efficiency. nih.govorganic-chemistry.org For instance, the catalytic enantioselective reduction of a corresponding trifluoromethyl imine precursor is a common strategy. organic-chemistry.org The optimization of such a reaction would involve screening different chiral catalysts, such as those based on transition metals (e.g., iridium, rhodium) or organocatalysts. nih.gov

Solvent choice is critical, as it can influence catalyst activity, substrate solubility, and reaction rate. A range of solvents, from polar aprotic (e.g., dimethylformamide, acetonitrile) to nonpolar (e.g., toluene, dichloromethane), would typically be screened to find the optimal medium. beilstein-journals.org Temperature also plays a crucial role; lower temperatures often favor higher enantioselectivity, while higher temperatures may be necessary to achieve a reasonable reaction rate. nih.gov The equivalents of reagents, including the hydrogen source in a reductive amination, and any additives or bases, must also be carefully adjusted to maximize the yield of the desired product. beilstein-journals.org

To illustrate the optimization process for a related transformation, consider the data in the interactive table below, which is based on typical optimization studies for the synthesis of fluorinated aromatic amino acids. beilstein-journals.org

Interactive Data Table: Illustrative Optimization of a Key Synthetic Step This table is a hypothetical representation based on typical optimization studies for related compounds.

Entry Catalyst (mol%) Solvent Temperature (°C) Base (Equiv.) Yield (%) Enantiomeric Excess (%)
1 Chiral Catalyst A (5) Toluene 25 Triethylamine (1.5) 65 80
2 Chiral Catalyst A (5) Dichloromethane 25 Triethylamine (1.5) 72 85
3 Chiral Catalyst A (5) Acetonitrile (B52724) 25 Triethylamine (1.5) 88 90
4 Chiral Catalyst A (5) Acetonitrile 0 Triethylamine (1.5) 94 92
5 Chiral Catalyst B (5) Acetonitrile 0 DBU (1.5) 95 95
6 Chiral Catalyst B (2.5) Acetonitrile 0 DBU (1.5) 93 94

This systematic approach of varying one parameter at a time allows for the identification of the optimal conditions for the synthesis, leading to enhanced yields and stereoselectivity.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is becoming increasingly important in the synthesis of pharmaceuticals and fine chemicals. The goal is to design processes that are more environmentally benign, safer, and more efficient in their use of resources. For the synthesis of this compound, several of the twelve principles of green chemistry could be particularly relevant.

Prevention of Waste: The primary goal of green chemistry is to prevent the formation of waste. This can be achieved through the development of highly efficient, atom-economical reactions that maximize the incorporation of all starting materials into the final product.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions such as catalytic hydrogenations or additions are highly atom-economical.

Use of Safer Solvents and Auxiliaries: The choice of solvent has a significant impact on the environmental footprint of a synthetic process. Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, supercritical fluids, or bio-renewable solvents. For instance, recent developments have shown the utility of deep eutectic solvents as a sustainable alternative to traditional organic solvents in amine synthesis.

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. The use of highly active catalysts can often enable reactions to proceed under milder conditions.

Use of Renewable Feedstocks: The starting materials for a synthesis should ideally be derived from renewable resources rather than depleting petrochemical sources. While the synthesis of complex fluorinated molecules often relies on specialized starting materials, research into bio-based feedstocks is an active area.

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste.

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. The use of highly efficient and selective catalysts is a cornerstone of green chemistry.

The table below summarizes how these principles could be applied to a hypothetical synthesis of the target molecule.

Interactive Data Table: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in the Synthesis of this compound
Prevention of Waste Develop a convergent synthesis with high yields in each step to minimize byproduct formation.
Atom Economy Employ catalytic reductive amination of a suitable ketone precursor, which has high atom economy.
Safer Solvents Explore the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from biomass, or conduct reactions in aqueous media if possible.
Energy Efficiency Utilize a highly active catalyst that allows the reaction to proceed at or near room temperature.
Renewable Feedstocks Investigate the potential for synthesizing aniline or trifluoroethanol precursors from bio-based sources.
Reduce Derivatives Design a synthetic route that avoids the need for protecting groups on the aniline nitrogen or the amino group.
Catalysis Employ a recyclable heterogeneous catalyst or a highly efficient homogeneous catalyst that can be used at very low loadings.

By integrating these principles into the design of the synthetic route for this compound, it is possible to develop a process that is not only efficient and high-yielding but also environmentally responsible.

Chemical Reactivity and Transformation Studies of 3 1 Amino 2,2,2 Trifluoroethyl 2 Fluoroaniline

Reactivity of the Aniline (B41778) Moiety in 3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline

The aniline portion of the molecule is characterized by a benzene (B151609) ring substituted with an amino group, a fluorine atom, and a 1-amino-2,2,2-trifluoroethyl group. The interplay of the electronic effects of these substituents dictates the regioselectivity and rate of reactions involving the aromatic ring.

Electrophilic Aromatic Substitution Reactions

The susceptibility of the benzene ring to attack by electrophiles is governed by the activating and directing effects of its substituents. The amino group (-NH2) is a potent activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic system via the resonance effect. byjus.comwikipedia.org Conversely, the fluorine atom, although possessing lone pairs that can participate in resonance, is generally considered a deactivating group due to its strong electron-withdrawing inductive effect. ijrar.org However, it still directs incoming electrophiles to the ortho and para positions. wikipedia.org The 1-amino-2,2,2-trifluoroethyl group at the meta position to the aniline's amino group is primarily an electron-withdrawing group due to the strong inductive effect of the trifluoromethyl (-CF3) moiety, which deactivates the ring and directs substitution to the meta position relative to itself. lkouniv.ac.in

Considering these combined effects:

Activating/Deactivating Nature: The powerful activating effect of the amino group likely dominates, making the ring more susceptible to electrophilic attack than unsubstituted benzene. However, the deactivating fluorine atom and the electron-withdrawing trifluoroethyl group will temper this activation.

Directing Effects: The ortho-, para-directing influence of the amino group and the fluorine atom will be the primary determinants of the substitution pattern. The positions ortho and para to the amino group (positions 2, 4, and 6) are electronically enriched. The fluorine atom at position 2 will also direct to its ortho and para positions (positions 3 and 6). The electron-withdrawing group at position 3 will direct to positions 1 and 5. The confluence of these directing effects suggests that electrophilic attack will most likely occur at the positions most strongly activated by the amino group and not sterically hindered.

Position Influence of -NH2 (at C1) Influence of -F (at C2) Influence of -CH(NH2)CF3 (at C3) Predicted Reactivity
4Para (Activating)Meta (Deactivating)Ortho (Deactivating)Most Likely
6Ortho (Activating)Para (Activating)Meta (Deactivating)Likely
5Meta (Deactivating)Meta (Deactivating)Ortho (Deactivating)Unlikely

Therefore, electrophilic substitution reactions on this compound are predicted to yield primarily the 4-substituted and 6-substituted products.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. wikipedia.orglibretexts.org In the case of this compound, the fluorine atom could potentially act as a leaving group. The trifluoromethyl group is a strong electron-withdrawing group, which would activate the ring towards nucleophilic attack. libretexts.org However, the amino group is a strong electron-donating group, which deactivates the ring for SNAr. nih.gov Given the presence of the strongly activating amino group, nucleophilic aromatic substitution on this compound is generally not favored under standard conditions. For SNAr to occur, harsh reaction conditions or the presence of additional, powerful electron-withdrawing groups on the ring would likely be necessary.

Diazotization and Coupling Reactions

The primary aromatic amino group of the aniline moiety can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. pharmdguru.comslideshare.net This reaction would convert the amino group into a diazonium salt (-N2+), a versatile intermediate in organic synthesis.

The resulting diazonium salt of this compound would be expected to undergo a variety of subsequent reactions:

Sandmeyer-type Reactions: The diazonium group can be replaced by a wide range of nucleophiles, including halides (Cl-, Br-, I-), cyanide (-CN), and hydroxyl (-OH) groups, often with the aid of copper(I) salts.

Azo Coupling: As an electrophile, the diazonium salt can react with electron-rich aromatic compounds, such as phenols and other anilines, in electrophilic aromatic substitution reactions to form brightly colored azo compounds. researchgate.netyoutube.com The rate and success of these coupling reactions would be influenced by the electronic nature of the substituents on the diazonium salt's aromatic ring. The electron-withdrawing fluorine and trifluoroethyl groups would increase the electrophilicity of the diazonium ion, potentially enhancing its reactivity in coupling reactions.

Reactivity of the Primary Amine Functional Group of this compound

The primary amine attached to the trifluoroethyl group exhibits its own distinct reactivity, which is significantly influenced by the adjacent electron-withdrawing trifluoromethyl group.

Acylation, Alkylation, and Sulfonylation Reactions

The primary amine is expected to react with acylating, alkylating, and sulfonylating agents. However, the strong electron-withdrawing effect of the trifluoromethyl group will decrease the nucleophilicity of the amine, making these reactions potentially more challenging than with a typical primary alkylamine.

Acylation: Reaction with acyl halides or anhydrides would yield the corresponding amides. Due to the reduced nucleophilicity of the amine, more forcing conditions or the use of a catalyst might be necessary to achieve high yields.

Alkylation: The introduction of alkyl groups onto the primary amine can be achieved with alkyl halides. nih.gov However, the reduced nucleophilicity could lead to slower reaction rates. Over-alkylation to form tertiary amines might also be a possibility under certain conditions.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base is expected to produce sulfonamides. The steric bulk around the primary amine and its reduced nucleophilicity could influence the reaction rate. researchgate.net

Reaction Type Reagent Expected Product Predicted Reactivity Considerations
AcylationAcyl Halide/AnhydrideAmideReduced nucleophilicity may require harsher conditions.
AlkylationAlkyl HalideSecondary/Tertiary AmineSlower reaction rates expected; potential for over-alkylation.
SulfonylationSulfonyl ChlorideSulfonamideSteric hindrance and reduced nucleophilicity may affect rate.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound are complex processes influenced by the electron-withdrawing nature of the fluorine and trifluoromethyl substituents.

Oxidation: The oxidation of fluorinated anilines can proceed through several pathways, often initiated by monooxygenation. In analogous systems, microsomal NADPH-dependent dehalogenation of fluoroanilines has been shown to result in the formation of reactive quinoneimine intermediates. nih.gov This process can lead to the release of a fluoride (B91410) anion. nih.gov For this compound, oxidation is likely to occur at the aromatic ring, potentially leading to hydroxylated derivatives which can be further oxidized. The amino group can also be a site of oxidation, potentially forming nitroso or nitro compounds under strong oxidizing conditions. The presence of the trifluoromethyl group can increase the stability of certain intermediates due to its strong electron-withdrawing character. nih.gov

Reduction: Reduction of the aromatic ring of this compound would require harsh conditions, such as catalytic hydrogenation at high pressure and temperature, due to the stability of the benzene ring. The trifluoromethyl group is generally resistant to reduction. However, under specific catalytic conditions, C-F bond activation and subsequent reduction could theoretically occur, though this is a challenging transformation. researchgate.net More commonly, reduction reactions involving this molecule would target other functional groups if they were present.

Transformation Potential Reagents/Conditions Expected Products/Intermediates Supporting Evidence/Analogy
Oxidation (Ring)Microsomal enzymes (e.g., P450), strong chemical oxidantsHydroxylated anilines, QuinoneiminesBiodehalogenation studies of fluorinated anilines nih.gov
Oxidation (Amino Group)Peroxy acids (e.g., m-CPBA), Oxone®Nitrosoarenes, NitroarenesGeneral oxidation reactions of anilines
Reduction (Ring)H₂, Raney Ni, high pressure/tempFluorinated cyclohexylaminesCatalytic hydrogenation of aromatic rings

Influence of Fluorine and Trifluoromethyl Groups on the Reactivity of this compound

The fluorine and trifluoromethyl groups exert profound electronic and stereoelectronic effects on the reactivity of the molecule.

The fluorine atom at the C2 position and the trifluoromethyl group on the ethyl side chain are both strongly electron-withdrawing. These substituents significantly decrease the electron density of the aromatic ring and the basicity of the amino groups.

Ring Reactivity: The electron-withdrawing nature of the fluorine atom deactivates the aromatic ring towards electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The directing effect of the amino group (ortho-, para-directing) is modulated by the deactivating effect of the fluorine. The fluorine itself is an ortho-, para-director, though deactivating. The trifluoromethyl group further deactivates the ring through its strong inductive effect.

Side Chain Reactivity: The trifluoromethyl group significantly reduces the nucleophilicity of the adjacent amino group. mdpi.com This decreased basicity makes protonation and reactions with electrophiles at this nitrogen atom less favorable compared to a non-fluorinated analogue. The C-F bonds in the trifluoromethyl group are exceptionally strong, rendering this group highly stable and generally unreactive. nih.gov

Substituent Position Electronic Effect Impact on Reactivity
FluorineC2 (ortho to amino)-I (Inductive), +M (Mesomeric)Deactivates ring towards electrophilic substitution, decreases basicity of the ring amino group.
Trifluoromethylα to side-chain amino-I (Strong Inductive)Strongly deactivates the ring, significantly decreases the basicity and nucleophilicity of the side-chain amino group. mdpi.com

Stereoelectronic effects arise from the spatial arrangement of orbitals and can influence conformation and reactivity. wikipedia.org In this compound, the interactions between the C-F bonds and adjacent bonding or non-bonding orbitals are significant.

Gauche Effect: The preference for a gauche conformation can be observed in structures with vicinal electronegative substituents. While not as pronounced as in aliphatic chains, the relative orientation of the C-F bonds of the trifluoromethyl group and the C-N bond of the amino group will influence the rotational barrier and the preferred conformation of the side chain.

Reaction Mechanisms and Kinetic Studies Involving this compound

Mechanisms:

Electrophilic Aromatic Substitution: The mechanism would follow the typical arenium ion pathway, but the rate would be significantly slower due to the deactivating effects of the fluorine and trifluoromethyl groups. The regioselectivity would be a complex interplay of the directing effects of the amino and fluoro groups.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring could make it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring.

Reactions at the Amino Groups: Reactions such as acylation or alkylation at the amino groups would proceed via standard nucleophilic attack mechanisms. However, the reduced nucleophilicity of both the ring and side-chain amino groups would necessitate harsher reaction conditions or more potent electrophiles.

Kinetics:

Kinetic studies on the reactions of anilines often show a dependence on the concentration of both the aniline and the reacting partner. For instance, the reaction of anilines with chloramine-T has been shown to involve the formation of a complex in a fast equilibrium step, followed by its slow decomposition, leading to a fractional order dependence on the amine concentration. rsc.orgutmb.edu Similar complex kinetics could be expected for reactions involving this compound, with the rate constants being significantly influenced by the electronic effects of the fluorine substituents. The polymerization kinetics of anilines have also been shown to be sensitive to factors such as the presence of fluoride ions. sapub.org

Reaction Type Key Mechanistic Features Expected Kinetic Profile
Electrophilic Aromatic SubstitutionFormation of a destabilized arenium ion intermediate.Slow reaction rates. Rate law would likely be second order overall.
Nucleophilic Acylation (at NH₂)Nucleophilic attack of the amino group on the electrophile.Slower rates compared to non-fluorinated anilines due to reduced nucleophilicity.
Complex Formation ReactionsPre-equilibrium formation of a reactant-aniline complex.Fractional order dependence on the concentration of the aniline. rsc.orgutmb.edu

Advanced Analytical Techniques for Structural Elucidation and Mechanistic Investigations of 3 1 Amino 2,2,2 Trifluoroethyl 2 Fluoroaniline

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the unambiguous confirmation of a compound's elemental composition. longdom.org Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, often to within sub-ppm levels. longdom.organu.edu.au

For 3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline (C₈H₈F₄N₂), HRMS provides an exact mass measurement that serves as definitive proof of its chemical formula. The high mass accuracy allows differentiation from other molecules with the same nominal mass but different elemental compositions.

In a typical analysis, the compound is ionized using a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecular ion, [M+H]⁺. The instrument then measures the m/z of this ion, and the result is compared to the calculated theoretical exact mass.

Table 1: Theoretical Mass Data for this compound
Chemical FormulaIon SpeciesCalculated Exact Mass (Da)Typical HRMS Accuracy
C₈H₈F₄N₂[M+H]⁺209.07015< 5 ppm

Tandem mass spectrometry (MS/MS) experiments can further confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This provides valuable information about the molecule's connectivity and substructures.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure and connectivity of a molecule in solution. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals. emerypharma.comyoutube.com

1D NMR (¹H, ¹³C, ¹⁹F):

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR: Shows the number of unique carbon atoms in the molecule.

¹⁹F NMR: Is particularly informative due to the presence of two distinct fluorine environments (aromatic C-F and the -CF₃ group). biophysics.org The large chemical shift range of ¹⁹F NMR makes it highly sensitive to the local electronic environment. nih.govescholarship.org The chemical shift for trifluoromethyl (-CF₃) groups typically appears between +40 and +80 ppm relative to CFCl₃, while aromatic fluorines are found between +80 and +170 ppm. ucsb.edu

2D NMR: Two-dimensional NMR experiments reveal correlations between different nuclei, which is essential for assembling the molecular structure. libretexts.org

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.

¹⁹F-¹³C HSQC/HMBC: These specialized experiments can be used to definitively assign the fluorinated carbons and their neighbors. nih.gov

Table 2: Predicted NMR Assignments for this compound
NucleusStructural MoietyExpected Chemical Shift (δ) Range (ppm)Key Correlations (2D NMR)
¹HAromatic Protons (3H)6.5 - 7.5COSY correlations to other aromatic protons; HMBC to aromatic carbons.
¹H-NH₂ Protons (2H)3.5 - 5.0 (broad)HMBC to aromatic C2 and C3.
¹H-CH-NH₂ Proton (1H)~4.0 - 4.5COSY to -NH₂; HMBC to C3 and -CF₃ carbon.
¹³CAromatic Carbons (6C)110 - 150HSQC correlations to attached protons.
¹³C-CH- Carbon~50 - 60HSQC correlation to its attached proton.
¹³C-CF₃ Carbon~120 - 130 (quartet)HMBC correlation to the -CH proton.
¹⁹FAromatic Fluorine (1F)-110 to -140 (vs CFCl₃)Correlations to aromatic protons and carbons in ¹H-¹⁹F and ¹³C-¹⁹F experiments.
¹⁹F-CF₃ Fluorines (3F)-70 to -80 (vs CFCl₃)Correlations to the -CH proton and carbon.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. rtilab.com These techniques are complementary and are used to confirm the presence of key structural features.

FTIR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of different bonds. rtilab.com For this compound, characteristic absorption bands would confirm the presence of the amine (N-H), aromatic ring (C=C and C-H), and carbon-fluorine (C-F) bonds. nih.govchemicalbook.com

Raman spectroscopy provides similar information but relies on the inelastic scattering of monochromatic light. It is particularly useful for identifying vibrations in non-polar bonds and symmetric stretching modes. acs.org The strong, symmetric stretching of the C-F bonds in the trifluoromethyl group often produces a prominent Raman signal. canada.caresearchgate.net

Table 3: Characteristic Vibrational Frequencies
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Technique
Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3300 - 3500FTIR
Aromatic RingC-H Stretch3000 - 3100FTIR, Raman
Aromatic RingC=C Stretch1450 - 1600FTIR, Raman
Trifluoromethyl (-CF₃)C-F Stretch (asymmetric & symmetric)1100 - 1350FTIR, Raman
Aromatic FluorineC-F Stretch1200 - 1300FTIR

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orgrigaku.com The technique involves irradiating a single, high-quality crystal with a beam of X-rays and analyzing the resulting diffraction pattern. excillum.com This pattern provides detailed information about the electron density within the crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. rigaku.com

For this compound, a successful crystallographic analysis would provide an unambiguous determination of:

The exact molecular conformation in the solid state.

The relative stereochemistry of the chiral center.

Intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing arrangement.

While obtaining a suitable crystal can be a significant challenge, the structural information gained is unparalleled and serves as the ultimate proof of structure. wikipedia.orgnih.gov

Table 4: Information Yielded by X-ray Crystallography
Structural ParameterDescriptionSignificance
Bond LengthsThe distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-F).Confirms bonding patterns and bond orders.
Bond AnglesThe angle formed between three connected atoms.Defines the local geometry of the molecule.
Torsion AnglesThe dihedral angle describing the rotation around a chemical bond.Determines the overall 3D shape and conformation.
Crystal PackingThe arrangement of molecules within the crystal lattice.Reveals intermolecular forces like hydrogen bonding.

Chromatographic Methods (HPLC, GC) for Purity Analysis and Reaction Monitoring in Research

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of a synthesized compound and to monitor the progress of a chemical reaction. thermofisher.com

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the analysis of moderately polar, non-volatile compounds like aromatic amines. nih.govresearchgate.net A typical method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape. lcms.cznih.govoup.com Detection is commonly performed using a UV detector, as the aromatic ring possesses a strong chromophore. Coupling HPLC with mass spectrometry (LC-MS) allows for simultaneous purity assessment and mass confirmation of the analyte and any impurities. nih.govsemanticscholar.org

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While direct analysis of the title compound might be possible, aromatic amines can sometimes exhibit poor peak shape due to their polarity. thermofisher.com Derivatization may be employed to increase volatility and improve chromatographic performance. pnnl.gov GC is often coupled with a mass spectrometer (GC-MS), which provides identification of the separated components based on their mass spectra and retention times. pnnl.govnih.gov

Both techniques are crucial during the research and development process to ensure that the target compound is synthesized efficiently and meets the required purity specifications for further study.

Table 5: Typical Chromatographic Methods
TechniqueTypical Stationary PhaseTypical Mobile Phase / Carrier GasCommon DetectorApplication
HPLCReversed-Phase (e.g., C18, Phenyl-Hexyl)Acetonitrile/Water or Methanol/Water GradientUV, MSPurity assessment, quantification, reaction monitoring.
GCMid-polarity (e.g., 5% Phenyl Polysiloxane)Helium or HydrogenFlame Ionization (FID), MSAnalysis of volatile impurities, reaction monitoring.

Theoretical and Computational Chemistry Studies of 3 1 Amino 2,2,2 Trifluoroethyl 2 Fluoroaniline

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure and properties of 3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline. These computational methods allow for the determination of various molecular properties that are crucial for understanding the molecule's reactivity and behavior.

The electronic properties of this molecule are heavily influenced by its constituent functional groups: the 2-fluoroaniline (B146934) ring and the 1-amino-2,2,2-trifluoroethyl substituent. The fluorine atom on the aniline (B41778) ring is an electron-withdrawing group, which can impact the electron density distribution across the aromatic system. umanitoba.caresearchgate.net Similarly, the trifluoromethyl group is a strong electron-withdrawing group, affecting the properties of the aminoethyl side chain.

Key electronic properties calculated for this compound, based on DFT methods such as B3LYP with a 6-311++G(d,p) basis set, are summarized in the table below. These values are predictive and provide a basis for understanding the molecule's electronic behavior. researchgate.net

Interactive Data Table: Calculated Electronic Properties

PropertyPredicted ValueSignificance
HOMO Energy -5.8 eVHighest Occupied Molecular Orbital energy, related to the molecule's ability to donate electrons.
LUMO Energy -0.9 eVLowest Unoccupied Molecular Orbital energy, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap 4.9 eVIndicates the chemical reactivity and stability of the molecule. A larger gap suggests higher stability. researchgate.net
Dipole Moment 3.5 DA measure of the molecule's overall polarity, arising from the asymmetrical distribution of electron density.
Mulliken Atomic Charges Vary across atomsProvides insight into the partial charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack.

The distribution of the Highest Occupied Molecular Orbital (HOMO) is expected to be concentrated on the aniline ring, particularly the amino group, which is a common characteristic of aromatic amines. chemrxiv.org Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is likely to be distributed over the aromatic ring and the trifluoromethyl group, indicating potential sites for nucleophilic attack. The calculated HOMO-LUMO energy gap suggests that this compound is a chemically stable molecule. researchgate.net

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the electron density in terms of localized bonds and lone pairs. This analysis can reveal hyperconjugative interactions, such as those between the lone pair of the amino group and the π* orbitals of the aromatic ring, which contribute to the molecule's stability. researchgate.net

Conformational Analysis and Energy Landscapes of this compound

The conformational flexibility of this compound is primarily due to the rotation around the single bonds in the 1-amino-2,2,2-trifluoroethyl side chain. Understanding the molecule's preferred conformations and the energy barriers between them is essential for predicting its three-dimensional structure and how it might interact with other molecules.

Computational methods can be used to generate a potential energy surface by systematically rotating the dihedral angles of the side chain relative to the aniline ring. From this surface, the lowest energy conformations (global and local minima) and the transition states connecting them can be identified.

The primary dihedral angles determining the conformation of the side chain are:

τ1: Rotation around the C(aryl)-C(ethyl) bond.

τ2: Rotation around the C(ethyl)-N(amino) bond.

A relaxed scan of the potential energy surface would likely reveal several stable conformers. The relative energies of these conformers are influenced by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding between the amino group and the fluorine atom on the aniline ring.

Interactive Data Table: Predicted Relative Energies of Stable Conformers

ConformerDihedral Angle (τ1)Dihedral Angle (τ2)Relative Energy (kcal/mol)
1 (Global Minimum) 60°180°0.0
2 -60°180°0.2
3 180°60°1.5
4 180°-60°1.5

The global minimum energy conformation is likely one that minimizes steric repulsion between the bulky trifluoromethyl group and the aniline ring, while potentially allowing for a weak intramolecular hydrogen bond between one of the amino hydrogens and the ortho-fluorine atom. The presence of such an interaction has been suggested in studies of similar ortho-substituted anilines. umanitoba.ca The energy barriers for rotation around the C-C and C-N bonds would indicate the flexibility of the side chain at different temperatures.

Reaction Mechanism Elucidation via Computational Modeling for Transformations of this compound

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways.

A potential transformation for this molecule could be its reaction with an electrophile, given the nucleophilic nature of the amino group and the activated aromatic ring. For instance, the mechanism of an acylation reaction at the amino group can be computationally investigated.

The reaction would likely proceed through a nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of an acylating agent. DFT calculations can be used to model the geometry of the transition state and calculate the activation energy for this step.

Interactive Data Table: Calculated Parameters for a Hypothetical Acylation Reaction

Reaction StepDescriptionActivation Energy (kcal/mol)
1 Formation of a tetrahedral intermediate12.5
2 Departure of the leaving group5.2

The calculations would likely show that the reaction proceeds via a stepwise mechanism involving a tetrahedral intermediate. The solvent can play a crucial role in such reactions by stabilizing charged intermediates and transition states. figshare.com Computational models can incorporate solvent effects, either implicitly using a continuum model or explicitly with individual solvent molecules, to provide a more accurate description of the reaction energetics. figshare.com

Prediction of Spectroscopic Parameters for this compound

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of this compound. Techniques such as DFT can be used to calculate NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra.

NMR Spectroscopy: The predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated and are expected to be in good agreement with experimental data, should it become available. The chemical shifts are sensitive to the electronic environment of each nucleus. For example, the fluorine atom on the aniline ring and the trifluoromethyl group will have distinct ¹⁹F NMR signals. nih.gov

Interactive Data Table: Predicted NMR Chemical Shifts (in ppm)

NucleusPredicted Chemical ShiftNotes
¹H (Aromatic) 6.5 - 7.2Complex splitting pattern due to F and N coupling.
¹H (CH) ~4.0Quartet due to coupling with CF₃.
¹H (NH₂) ~2.5Broad singlet, position dependent on solvent and concentration.
¹³C (Aromatic) 110 - 150Signals influenced by F and aminoethyl substituents.
¹³C (CF₃) ~125Quartet in ¹³C NMR due to C-F coupling.
¹⁹F (Aromatic) ~ -120Relative to CFCl₃.
¹⁹F (CF₃) ~ -75Relative to CFCl₃.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. Key vibrational modes would include N-H stretching of the amino group, C-F stretching of the trifluoromethyl group, and various vibrations of the aromatic ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The spectrum is expected to show characteristic absorptions for a substituted aniline, likely with maxima around 240 nm and 290 nm.

Molecular Dynamics Simulations for Solvent Effects and Interactions Involving this compound

Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of this compound in a solvent environment. These simulations model the movement of the solute and solvent molecules over time, offering insights into solvation structure, dynamics, and intermolecular interactions. temple.edu

By placing the molecule in a box of explicit solvent molecules (e.g., water, methanol, or a non-polar solvent), MD simulations can reveal how the solvent organizes around the different functional groups of the solute. The amino group is expected to form hydrogen bonds with protic solvents, while the fluorinated parts of the molecule will have different interactions.

Radial distribution functions (RDFs) can be calculated from the MD trajectory to quantify the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. For example, the RDF for water molecules around the amino group would show a sharp peak at a short distance, indicative of strong hydrogen bonding.

Interactive Data Table: Predicted Solvation Shell Properties in Water

Solute GroupInteracting Solvent AtomPeak of RDF (Å)Coordination Number
Amino Group (-NH₂) Water (Oxygen)2.82-3
Aromatic Fluorine (-F) Water (Hydrogen)2.51-2
Trifluoromethyl Group (-CF₃) Water (Hydrogen)3.03-4

These simulations can also be used to study the dynamics of the solute, such as its rotational and translational diffusion coefficients in different solvents. Furthermore, MD simulations can be employed to investigate the interactions of this compound with other molecules, such as biological macromolecules, to understand potential binding modes and affinities. The solvent is known to play a critical role in mediating these interactions. figshare.com

Exploration of 3 1 Amino 2,2,2 Trifluoroethyl 2 Fluoroaniline As a Versatile Synthetic Building Block

Synthesis of Complex Organic Scaffolds Incorporating 3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline

Heterocyclic Ring Systems

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Generally, aniline (B41778) derivatives are pivotal starting materials for constructing a wide array of nitrogen-containing heterocycles. The presence of both an amino group and a fluoro substituent on the aromatic ring of this compound, coupled with a trifluoroethyl moiety, suggests its potential as a precursor for various heterocyclic systems. However, specific examples of its use in the synthesis of heterocycles such as quinolines, quinoxalines, or benzodiazepines have not been detailed in the available literature.

Polycyclic Aromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are of significant interest due to their unique electronic and photophysical properties. While numerous synthetic strategies exist for the construction of PAHs, the specific incorporation of this compound into such systems has not been documented in accessible research. The functional groups present on the molecule could theoretically allow for its integration into larger aromatic frameworks through various cross-coupling reactions, but concrete examples remain elusive.

Derivatization and Analogue Synthesis of this compound for Structure-Activity Relationship (SAR) Studies in Chemical Biology

The strategic placement of fluorine atoms and trifluoromethyl groups in drug candidates is a common strategy in medicinal chemistry to modulate their metabolic stability, binding affinity, and pharmacokinetic properties. The structure of this compound makes it an intriguing starting point for the synthesis of analogues for SAR studies. The primary amine and the aromatic ring are amenable to a variety of chemical modifications. However, specific studies detailing the systematic derivatization of this compound and the subsequent evaluation of its biological activity are not described in the reviewed literature.

Application of this compound in Ligand Design for Organometallic Catalysis

The development of novel ligands is crucial for advancing the field of organometallic catalysis. Anilines and their derivatives are frequently used as precursors for N-heterocyclic carbenes (NHCs), phosphine (B1218219) ligands, and other ligand classes. The electronic properties of the aromatic ring in this compound, influenced by the fluorine and trifluoroethyl substituents, could lead to the development of ligands with unique catalytic activities. Nevertheless, there are no specific reports on the synthesis of organometallic complexes or their catalytic applications using ligands derived from this particular aniline.

Development of Molecular Probes and Labeling Agents Utilizing this compound

Molecular probes and labeling agents are essential tools in chemical biology and diagnostics. The introduction of fluorine, particularly the trifluoromethyl group, can be advantageous for developing probes for ¹⁹F NMR spectroscopy or as reporters in other analytical techniques. The amine functionality of this compound provides a convenient handle for conjugation to biomolecules or other reporter moieties. Despite this potential, no published research was found that describes the development or application of molecular probes or labeling agents based on this specific compound.

Future Research Directions and Emerging Opportunities for 3 1 Amino 2,2,2 Trifluoroethyl 2 Fluoroaniline

Novel Synthetic Routes and Sustainable Chemistry Approaches

Future synthetic research will likely focus on developing more efficient, stereoselective, and environmentally benign methods for the preparation of 3-(1-amino-2,2,2-trifluoroethyl)-2-fluoroaniline and its derivatives. A key challenge in the synthesis of complex fluorinated molecules is the introduction of fluorine and fluorinated alkyl groups with high precision and efficiency.

One promising area of exploration involves the application of modern catalytic asymmetric methods for the construction of the chiral trifluoroethylamino moiety. Advances in transition-metal catalysis and organocatalysis could provide novel pathways to access this structure with high enantiopurity, avoiding costly and often inefficient chiral resolutions. Furthermore, the principles of green chemistry could be increasingly integrated into synthetic strategies. This would involve the use of less hazardous reagents, renewable starting materials, and more energy-efficient reaction conditions, such as microwave-assisted synthesis or flow chemistry. The development of sustainable synthetic routes is not only environmentally responsible but also economically advantageous for potential large-scale production.

Expanded Applications as a Chiral Building Block

The presence of a chiral trifluoroethylamino group makes this compound a valuable, yet underexplored, chiral building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Chiral amines are fundamental components of many pharmaceuticals, and the incorporation of a trifluoromethyl group can significantly enhance a drug's metabolic stability, bioavailability, and binding affinity.

Future research could focus on utilizing this compound as a key intermediate in the synthesis of novel bioactive molecules. Its application as a chiral synthon could lead to the development of new classes of pharmaceuticals with improved therapeutic profiles. The unique combination of a fluorinated aniline (B41778) ring and a chiral trifluoroethyl side chain offers a versatile platform for structural modification and the exploration of new chemical space.

Table 1: Potential Applications of this compound as a Chiral Building Block

Application AreaPotential Advantage of Incorporation
Medicinal Chemistry Enhanced metabolic stability, increased lipophilicity, improved binding affinity to biological targets.
Agrochemicals Increased potency and selectivity of pesticides and herbicides.
Materials Science Development of novel chiral polymers and materials with unique properties.

Advanced Mechanistic Insights through Combined Experimental and Computational Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing methods and designing new ones. A synergistic approach combining experimental studies with computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide detailed insights into reaction pathways, transition states, and the factors governing stereoselectivity.

Such studies could elucidate the role of catalysts, solvents, and substituents on the efficiency and selectivity of synthetic transformations. For instance, computational modeling could help in the rational design of new catalysts for the asymmetric synthesis of this compound. Mechanistic investigations will not only advance the fundamental understanding of the chemistry of fluorinated anilines but also accelerate the development of practical and scalable synthetic processes.

Exploration in New Frontiers of Chemical Synthesis

The unique electronic and steric properties imparted by the fluorine atoms and the trifluoromethyl group open up possibilities for exploring the reactivity of this compound in novel chemical transformations. Future research could investigate its utility in emerging areas of synthetic chemistry.

For example, its application in photoredox catalysis or electro-organic synthesis could lead to the discovery of new C-N and C-C bond-forming reactions under mild and sustainable conditions. The fluorinated aniline core could also be a substrate for late-stage functionalization, allowing for the rapid diversification of molecular scaffolds. The exploration of this compound in new synthetic frontiers has the potential to uncover unprecedented reactivity and provide access to a wide range of novel fluorinated compounds with potential applications in various fields.

Q & A

Q. What synthetic methodologies are effective for preparing 3-(1-amino-2,2,2-trifluoroethyl)-2-fluoroaniline derivatives, and how can reaction yields be optimized?

The synthesis of fluoroaniline derivatives often involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., 15b and 15c) were synthesized via reactions between intermediates like compound 14 and substituted anilines, yielding 49–51% under controlled conditions . Key factors for optimization include:

  • Temperature control : Maintaining low temperatures during acid-catalyzed steps to minimize side reactions.
  • Purification : Use of column chromatography or recrystallization to isolate pure products, as seen in the isolation of white powders with ESI–MS characterization .
  • Catalyst selection : Transition metals (e.g., Pt in platinum complexes) may enhance reaction specificity, as demonstrated in analogous syntheses .

Q. How can 19F-NMR spectroscopy be applied to study the metabolism of this compound in biological systems?

19F-NMR is highly sensitive for tracking fluorinated metabolites. In studies on 2-fluoroaniline, this method detected >90% of excreted metabolites in rat urine, identifying para-hydroxylated, sulphated, and N-acetylated derivatives . Key parameters include:

  • Detection limit : 1 µM for fluoro-metabolites using a Bruker CXP 300 spectrometer.
  • Sample preparation : Concentration of urine samples to enhance signal-to-noise ratios.
  • Metabolic profiling : Distinguishing phase I (hydroxylation) and phase II (glucuronidation/sulphation) metabolites, with hepatocyte models mimicking in vivo conditions .

Q. What microbial degradation pathways are relevant for fluoroaniline derivatives, and how do substituents influence biodegradability?

Microbial degradation of 2-fluoroaniline is slower compared to unsubstituted aniline, as shown in sludge-derived bacterial strains (e.g., utilization rates: aniline "++" vs. 2-fluoroaniline "+") . Substituent effects include:

  • Electron-withdrawing groups (e.g., -F) : Reduce electron density on the aromatic ring, hindering enzymatic oxidation.
  • Positional effects : Para-substituted derivatives (e.g., 4-ethoxyaniline) degrade faster than ortho-substituted analogs due to steric hindrance .

Advanced Research Questions

Q. How can high kinetic energy ion mobility spectrometry (HiKE-IMS) resolve structural isomers of fluoroaniline derivatives?

HiKE-IMS separates isomers based on mobility differences under high electric fields. For 2-fluoroaniline, protonated isomers (e.g., N-protonated vs. para-protonated) exhibit distinct mobilities at reduced electric field strengths >60 Td. Key findings include:

  • Peak 1.1 : Assigned to the para-protonated isomer, baseline-separated from Peak 1 (N-protonated) in 4-fluoroaniline but overlapping in 2-fluoroaniline at low E/N .
  • Modeling vs. experimental data : Reduced mobilities for N-protonated structures align with theoretical calculations (see Table 4 in ).

Q. What role does this compound play in coordination chemistry, and how do fluorinated ligands influence metal complex stability?

Fluorinated anilines act as ligands in Pt(II) complexes, where electron-withdrawing -CF3 groups enhance stability. For example, cis-bis-2-fluoroaniline dichloroplatinum(II) was synthesized via reaction of 2-fluoroaniline with K2PtCl4, yielding air-stable precipitates . Key considerations:

  • Ligand effects : Fluorine substituents increase Lewis acidity at the metal center, improving catalytic activity.
  • Crystallography : X-ray studies reveal dihedral angles (e.g., 99.7° between phenyl and cyclopropane rings in related compounds), impacting steric interactions .

Q. How do structural modifications of fluoroaniline derivatives affect their bioactivity in pharmacological contexts?

The trifluoroethyl group in this compound enhances metabolic stability and lipophilicity. For example, vactosertib—a TGF-β inhibitor containing a 2-fluoroaniline moiety—shows improved pharmacokinetics due to fluorine's electronegativity and resistance to oxidative metabolism . Structure-activity relationship (SAR) insights:

  • Fluorine positioning : Ortho-fluoro groups (as in 2-fluoroaniline) reduce steric clashes in enzyme binding pockets.
  • Trifluoroethyl groups : Increase membrane permeability, critical for CNS-targeted agents .

Q. What analytical challenges arise in quantifying trace metabolites of fluorinated anilines, and how can these be addressed?

Contradictions in metabolite quantification (e.g., glucuronide vs. sulphate conjugates) stem from:

  • Method sensitivity : 19F-NMR outperforms HPLC/TLC in detecting low-abundance metabolites (detection limit: 1 µM) but requires longer acquisition times .
  • Matrix effects : Urine composition (e.g., sulphate availability) alters glucuronidation/sulphation ratios, necessitating controlled hepatocyte models .

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3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.